

Technical Support Center: Purification of HCFC-123a

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dichloro-1,1,2-trifluoroethane

Cat. No.: B1204223

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of **1,2-dichloro-1,1,2-trifluoroethane** (HCFC-123a).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude HCFC-123a?

A1: The most significant impurity in HCFC-123a is often its isomer, 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123).^{[1][2]} During synthesis, other halogenated hydrocarbons, unreacted starting materials, and acidic byproducts like hydrogen chloride (HCl) can also be present.^[3] Olefinic halocarbons are another class of impurities that can be particularly challenging to remove by standard distillation.^[4]

Q2: Why is it difficult to separate HCFC-123a from its isomer, HCFC-123?

A2: The primary challenge in separating HCFC-123a from HCFC-123 lies in their very similar physical properties, including boiling points. This makes conventional fractional distillation an inefficient method for achieving high purity.^[4] Chromatographic techniques or methods that chemically convert one isomer to another are often required for effective separation.^{[5][6]}

Q3: What analytical methods are recommended for assessing the purity of HCFC-123a?

A3: The most common and effective method for analyzing the purity of HCFC-123a and quantifying its impurities is Gas Chromatography (GC).[7] A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides high sensitivity and selectivity for various halogenated compounds.[8][9] For quantitative analysis, it is crucial to use certified reference standards for all potential impurities to ensure accurate calibration.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers (HCFC-123a and HCFC-123) Using Distillation

Question: My fractional distillation is not effectively separating HCFC-123a from HCFC-123. What can I do?

Answer: Due to their close boiling points, separating these isomers by conventional distillation is often impractical. Consider the following alternative approaches:

- **Catalytic Isomer Conversion:** One approach is to convert the HCFC-123a impurity into the more common HCFC-123, which may be easier to separate from other impurities or may be the desired product. A patented process describes reacting the isomer mixture with anhydrous hydrogen fluoride (HF) over a fluorination catalyst, which selectively converts HCFC-123a to HCFC-123.[5]
- **Preparative Chromatography:** Techniques like Centrifugal Partition Chromatography (CPC) are designed for separating compounds with similar physical properties and can be an effective alternative when distillation fails.[6]

Issue 2: Presence of Acidic Impurities After Synthesis

Question: My synthesized HCFC-123a contains acidic residues, likely HCl. How can I remove them?

Answer: Acidic impurities are common byproducts of halogen exchange reactions. A standard procedure to remove them involves a two-step washing process:

- **Water Wash:** Transfer the crude product to a separation funnel and wash with deionized water to remove the bulk of water-soluble acids like HCl.

- **Alkali Wash:** Follow the water wash with a wash using a dilute alkaline solution, such as 5% sodium bicarbonate or sodium hydroxide.^[3] This will neutralize any remaining acidic traces. Ensure to vent the separation funnel frequently, as neutralization can generate CO₂ gas.
- **Drying:** After washing, the organic layer must be thoroughly dried using an appropriate drying agent like anhydrous magnesium sulfate or sodium sulfate before any final distillation or analysis.

Issue 3: Detecting and Removing Olefinic Impurities

Question: My GC-MS analysis shows the presence of unsaturated halocarbons (olefins). How can I remove them?

Answer: Olefinic impurities can be difficult to remove by distillation alone.^[4] A chemical treatment can be effective:

- **Oxidative Scrubber:** A process for purifying the isomer HCFC-123 involves treating the crude liquid with an aqueous alkaline metal permanganate solution. This method oxidizes the olefinic compounds, making them easier to separate. A similar approach could be adapted for HCFC-123a.

Quantitative Data

Table 1: Common Impurities in Commercial HCFC-123 (Isomer of HCFC-123a)

Impurity	Concentration Range	Citation
HCFC-123a	0.33% - <13% v/v	
HCFC-123b	~0.04%	^[10]
CFC-113	39 ppm - 1400 ppm	^[11]
CFC-114	<2 ppm - 222 ppm	^[11]
Total Unsaturation	~20 ppm	^[10]
Water	<10 ppm	^[10]
HCl	<0.1%	^[10]

Note: This data is for HCFC-123, as detailed impurity analysis for commercial HCFC-123a is not readily available. However, a similar impurity profile can be expected depending on the synthesis route.

Experimental Protocols

Protocol 1: General Purification by Washing and Distillation

This protocol outlines a general procedure for the initial purification of crude HCFC-123a after synthesis.

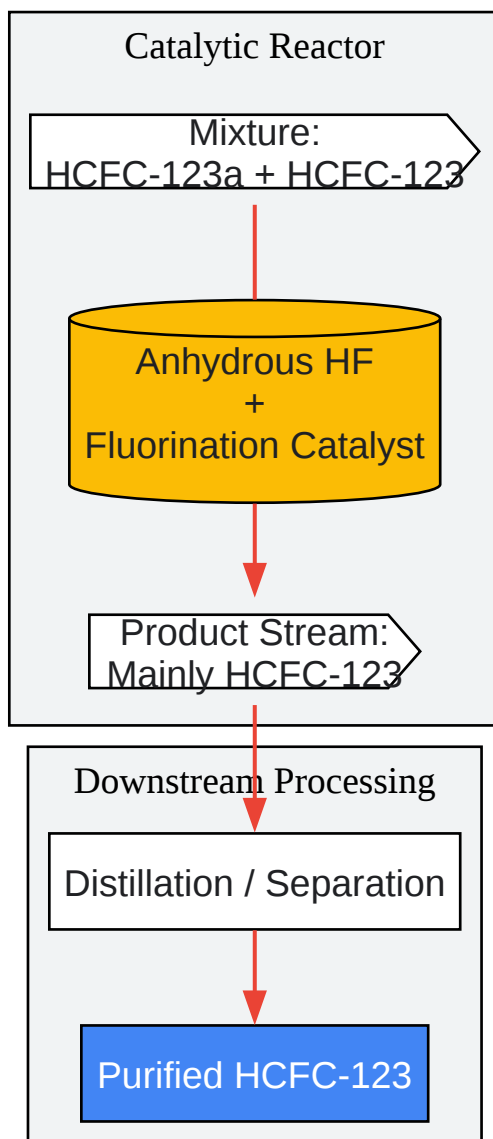
- **Acid Removal:** The crude product is first washed with water and then with a dilute alkali solution (e.g., 5% NaHCO_3) in a separation funnel to remove acidic byproducts.[3]
- **Drying:** The organic phase is separated and dried over a suitable drying agent (e.g., anhydrous Na_2SO_4).
- **Filtration:** The drying agent is removed by filtration.
- **Fractional Distillation:** The dried, crude product is subjected to fractional distillation to separate it from lower- and higher-boiling impurities. Purity of the fractions should be monitored by GC analysis.

Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)

- **Sample Preparation:** Prepare a dilute solution of the HCFC-123a sample in a suitable volatile solvent (e.g., dichloromethane).
- **Instrument Setup:**
 - **Column:** Use a capillary column suitable for separating volatile halogenated hydrocarbons (e.g., a DB-624 or similar).
 - **Injector:** Set to a temperature of $\sim 200^\circ\text{C}$ in split mode.

- Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 220°C) to elute all components.
- Detector (FID): Set to a temperature of ~250°C.
- Injection: Inject 1 µL of the prepared sample.
- Analysis: Identify and quantify peaks by comparing their retention times and areas with those of known reference standards. The desorption efficiency from any collection media should be determined, which is typically high (e.g., 99%).^[7]

Visualizations



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 1,2-Dichloro-1,1,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 3. CN110536879B - Process for the manufacture of HCFC-123 and/or HCFC-122 - Google Patents [patents.google.com]
- 4. EP0881201A1 - Process for preparing HCFC-123 - Google Patents [patents.google.com]
- 5. US5773671A - Process for purifying 1,1-dichloro-2,2,2-trifluoroethane and 1-chloro-1,2,2,2-tetrafluoroethane - Google Patents [patents.google.com]
- 6. hub.rotachrom.com [hub.rotachrom.com]
- 7. Development of a sampling and analytical method for 2,2-dichloro-1,1,1-trifluoroethane in workplace air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. env.go.jp [env.go.jp]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Purification of HCFC-123a]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204223#challenges-in-purification-of-hcfc-123a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com